molecular formula C12H25N3O B11877719 N-(Azepan-1-YL)-2-(diethylamino)acetamide CAS No. 90236-70-7

N-(Azepan-1-YL)-2-(diethylamino)acetamide

Cat. No.: B11877719
CAS No.: 90236-70-7
M. Wt: 227.35 g/mol
InChI Key: FZLZMCDFDLIQDY-UHFFFAOYSA-N
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Description

N-(Azepan-1-YL)-2-(diethylamino)acetamide:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Azepan-1-YL)-2-(diethylamino)acetamide typically involves the reaction of azepane with 2-(diethylamino)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(Azepan-1-YL)-2-(diethylamino)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-(Azepan-1-YL)-2-(diethylamino)ethylamine.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-(Azepan-1-YL)-2-(diethylamino)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential use as a pharmaceutical intermediate in the synthesis of drugs.

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.

    Biological Studies: It is investigated for its potential biological activity and interactions with various biomolecules.

    Industrial Applications: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(Azepan-1-YL)-2-(diethylamino)acetamide involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors or enzymes, potentially modulating their activity. The azepane ring may also contribute to the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(Piperidin-1-YL)-2-(diethylamino)acetamide: Similar structure but with a six-membered piperidine ring instead of the seven-membered azepane ring.

    N-(Morpholin-4-YL)-2-(diethylamino)acetamide: Contains a morpholine ring instead of the azepane ring.

    N-(Pyrrolidin-1-YL)-2-(diethylamino)acetamide: Features a five-membered pyrrolidine ring.

Uniqueness

N-(Azepan-1-YL)-2-(diethylamino)acetamide is unique due to the presence of the azepane ring, which imparts distinct chemical and physical properties compared to its analogs with different ring structures. The seven-membered ring can influence the compound’s conformational flexibility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

90236-70-7

Molecular Formula

C12H25N3O

Molecular Weight

227.35 g/mol

IUPAC Name

N-(azepan-1-yl)-2-(diethylamino)acetamide

InChI

InChI=1S/C12H25N3O/c1-3-14(4-2)11-12(16)13-15-9-7-5-6-8-10-15/h3-11H2,1-2H3,(H,13,16)

InChI Key

FZLZMCDFDLIQDY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)NN1CCCCCC1

Origin of Product

United States

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